N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is a tetrahydroquinoline derivative characterized by a benzenesulfonyl group at the nitrogen atom of the tetrahydroquinoline core and a 3-methylbutanamide substituent at the 6-position.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-10-11-19-16(14-17)7-6-12-22(19)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIAMLGQSASQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide typically involves the coupling of benzenesulfonyl chloride with a quinoline derivative under basic conditions. One common method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base to drive the reaction to completion . The reaction is usually carried out in an organic solvent such as dichloroethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl chloride is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: Sulfonamides are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Key Observations :
- The 3-methylbutanamide substituent at C6 is a lipophilic aliphatic chain, contrasting with the thiophene-2-carboximidamide group in analogs 70–71, which contains aromatic and amidine functionalities. This difference likely impacts solubility and target engagement .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydroquinoline core and a benzenesulfonyl group, suggest diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 364.47 g/mol
The structural characteristics are pivotal in determining its interaction with biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition may play a crucial role in its anticancer properties.
- Cytotoxic Effects : Derivatives of this compound have demonstrated cytotoxic effects against various human tumor cell lines, indicating its potential as an anticancer agent.
- Target Interaction : The structural features suggest possible interactions with multiple biological targets, enhancing its therapeutic applications in treating diseases such as cancer and infections.
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound derivatives, researchers found that certain modifications to the benzenesulfonyl group enhanced cytotoxicity against breast cancer cells (MCF-7). The study concluded that the compound's structure could be optimized for improved efficacy.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit enzymes related to metabolic pathways involved in cancer proliferation. The results indicated that the compound effectively reduced enzyme activity in vitro, suggesting a mechanism for its anticancer effects.
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Treatment : As a lead compound for developing new anticancer therapies.
- Infectious Diseases : Its antimicrobial properties suggest possible use in treating bacterial infections.
Q & A
Basic: What are the key structural features of this compound that influence its biological activity?
The compound’s core is a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a 3-methylbutanamide moiety at position 6. These groups confer distinct reactivity and bioactivity:
- The benzenesulfonyl group enhances electron-withdrawing effects, stabilizing the molecule and facilitating interactions with enzyme active sites (e.g., PTP1B inhibition) .
- The 3-methylbutanamide side chain contributes to lipophilicity, improving membrane permeability and target binding .
- The tetrahydroquinoline core provides rigidity, which is critical for maintaining pharmacophore alignment during target engagement .
Basic: What synthetic strategies are commonly employed for its preparation?
Synthesis typically involves:
Tetrahydroquinoline core formation via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .
Sulfonylation at position 1 using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to control regioselectivity .
Amide coupling at position 6 using 3-methylbutanoyl chloride or activated esters, often with coupling agents like HATU or EDCI .
Key challenges include optimizing reaction pH (6–8) and temperature (60–80°C) to minimize byproducts .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
- Catalyst selection : Sodium triacetoxyborohydride improves reductive amination efficiency compared to NaBH4, enhancing yields by 15–20% .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for biological assays .
Advanced: What methodologies resolve contradictions in reported biological activity data?
- Comparative bioassays : Use standardized protocols (e.g., recombinant enzyme inhibition assays) to eliminate variability in IC50 measurements .
- Structure-activity relationship (SAR) studies : Systematic substitution of the benzenesulfonyl group (e.g., fluorinated analogs) identifies steric/electronic contributions to activity discrepancies .
- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to account for cell-specific metabolic differences .
Basic: What analytical techniques confirm structural integrity and purity?
- 1H/13C NMR : Assigns proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and confirms amide bond formation .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 427.2) .
- HPLC : Monitors purity (>95%) and detects trace impurities from incomplete sulfonylation .
Advanced: How does the benzenesulfonyl group enhance enzyme inhibition compared to other sulfonamides?
- Electronic effects : The benzene ring’s electron-withdrawing nature increases sulfonamide acidity, strengthening hydrogen bonding with catalytic residues (e.g., in PTP1B’s active site) .
- Steric hindrance : Bulky substituents on the benzene ring (e.g., 4-fluoro) improve selectivity over off-target enzymes like nNOS .
- Comparative studies : Analogues with aliphatic sulfonamides show 3–5x lower potency, highlighting the necessity of the aromatic system .
Basic: What challenges arise in achieving regioselectivity during sulfonylation?
- Competing reactions : Over-sulfonylation at position 3 can occur without base optimization. Triethylamine in dichloromethane at 0°C suppresses this by deprotonating only the most reactive NH group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction speed but reduce selectivity. Dichloromethane balances reactivity and control .
Advanced: What in vitro assays evaluate interactions with nitric oxide synthase (NOS) isoforms?
- Radioactive assays : Measure L-arginine to L-citrulline conversion using [3H]-arginine and recombinant NOS isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells .
- Inhibitor screening : Preincubate the compound (1–100 μM) with NOS and cofactors (NADPH, CaM) for 30 minutes before initiating reactions .
- Selectivity profiling : Compare IC50 values across isoforms; e.g., benzenesulfonyl derivatives show 10x selectivity for nNOS over eNOS due to hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
